
2-Chloro-N-(1,4-dioxepan-6-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(1,4-dioxepan-6-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. It is a synthetic compound that can be obtained through various methods, and its mechanism of action is still being studied.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(1,4-dioxepan-6-yl)propanamide is still being studied. However, it has been suggested that its antimicrobial properties are due to its ability to disrupt bacterial cell walls and membranes. Its potential anticancer activity may be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-N-(1,4-dioxepan-6-yl)propanamide are still being studied. However, it has been found to have low toxicity in vitro, indicating its potential as a safe compound for use in pharmaceutical applications. It has also been found to be stable under various conditions, which is an important factor for its use in lab experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Chloro-N-(1,4-dioxepan-6-yl)propanamide in lab experiments include its low toxicity, stability, and potential applications in the pharmaceutical industry. However, its limitations include the need for further research into its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the study of 2-Chloro-N-(1,4-dioxepan-6-yl)propanamide. One potential direction is to investigate its potential use in the treatment of other diseases, such as viral infections. Another direction is to explore its potential use as a building block in the synthesis of other compounds with pharmaceutical applications. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, which will be important for its safe and effective use in the pharmaceutical industry.
Conclusion:
In conclusion, 2-Chloro-N-(1,4-dioxepan-6-yl)propanamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. Its synthesis method has been optimized to obtain high yields and purity, and it has been studied for its antimicrobial and anticancer properties. Its mechanism of action is still being studied, and further research is needed to fully understand its biochemical and physiological effects. While it has several advantages for use in lab experiments, its limitations include the need for further research into its potential side effects. Finally, there are several future directions for the study of 2-Chloro-N-(1,4-dioxepan-6-yl)propanamide, including its potential use in the treatment of other diseases and its use as a building block in the synthesis of other compounds with pharmaceutical applications.
Métodos De Síntesis
The synthesis of 2-Chloro-N-(1,4-dioxepan-6-yl)propanamide can be achieved through different methods, including the reaction between 2-chloropropionyl chloride and 1,4-dioxepane-6-amine. Another method involves the reaction between 2-chloropropionyl chloride and 1,4-dioxepane-6-carboxylic acid, followed by the conversion of the resulting acid chloride to the amide. The synthesis of 2-Chloro-N-(1,4-dioxepan-6-yl)propanamide has been optimized to obtain high yields and purity.
Aplicaciones Científicas De Investigación
2-Chloro-N-(1,4-dioxepan-6-yl)propanamide has been studied for its potential applications in the pharmaceutical industry. It has been found to have antimicrobial properties, and it has been tested against various bacteria and fungi. It has also been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, 2-Chloro-N-(1,4-dioxepan-6-yl)propanamide has been investigated for its potential use as a building block in the synthesis of other compounds with pharmaceutical applications.
Propiedades
IUPAC Name |
2-chloro-N-(1,4-dioxepan-6-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO3/c1-6(9)8(11)10-7-4-12-2-3-13-5-7/h6-7H,2-5H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTJDUIRHQYFEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1COCCOC1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(1,4-dioxepan-6-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5-Chloro-6-hydroxypyridin-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2506508.png)
![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide](/img/structure/B2506509.png)
![(4-(Benzo[d][1,3]dioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl)(2-ethylpiperidin-1-yl)methanone](/img/structure/B2506511.png)
![2-((6-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B2506516.png)

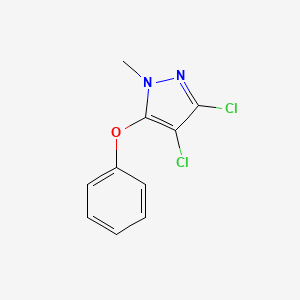
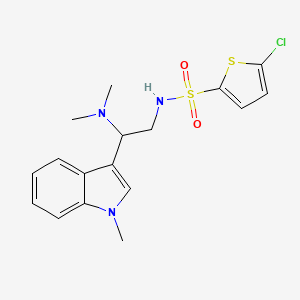
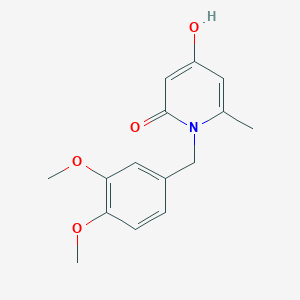
![N-(3-acetamidophenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2506522.png)
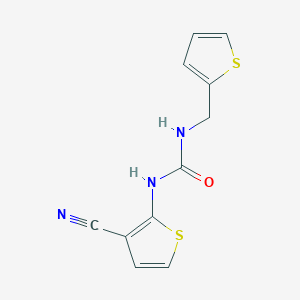
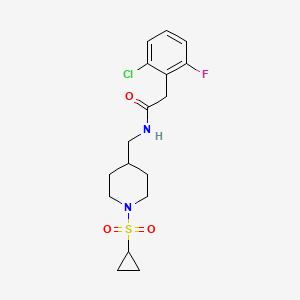

![2-[(9-Methylpurin-6-yl)amino]-1-(5-thiophen-3-ylthiophen-2-yl)ethanol](/img/structure/B2506528.png)